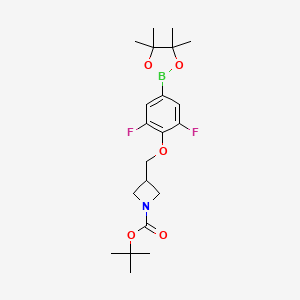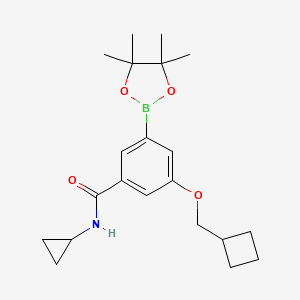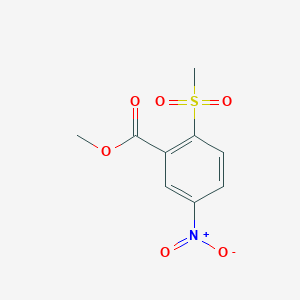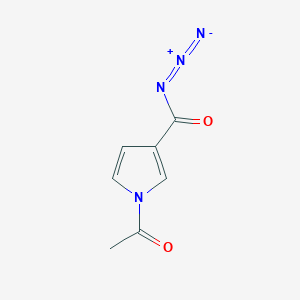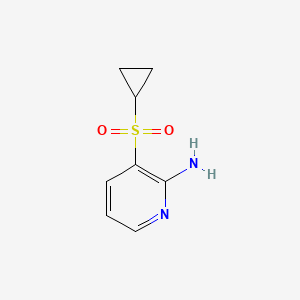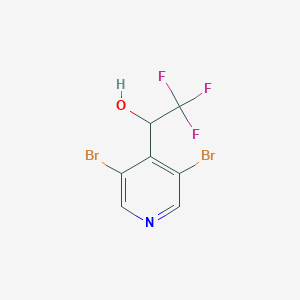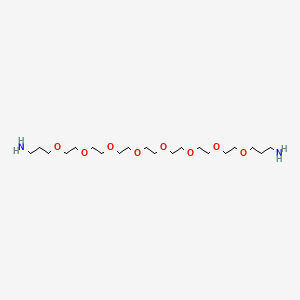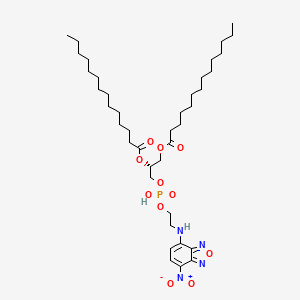
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is a fluorescently labeled phospholipid derivative. This compound is commonly used in biochemical and biophysical research due to its ability to integrate into lipid bilayers and its fluorescent properties, which allow for the visualization and study of membrane dynamics and interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled typically involves the esterification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine with 7-nitrobenzofurazan. The reaction is carried out under controlled conditions to ensure the selective labeling of the phosphoethanolamine moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled can undergo various chemical reactions, including:
Oxidation: The nitrobenzofurazan moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzofurazan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrobenzofurazan moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid interactions and membrane dynamics.
Biology: Facilitates the visualization of cellular membranes and the study of membrane-associated processes.
Medicine: Employed in drug delivery research to track the distribution and interaction of lipid-based drug carriers.
Industry: Utilized in the development of biosensors and diagnostic tools due to its fluorescent properties.
Mecanismo De Acción
The compound exerts its effects primarily through its integration into lipid bilayers. The 7-nitrobenzofurazan moiety provides fluorescence, allowing researchers to track the compound within biological membranes. The phosphoethanolamine headgroup interacts with other membrane components, influencing membrane structure and dynamics .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Another phospholipid used in membrane studies but lacks the fluorescent labeling.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Similar structure but without the 7-nitrobenzofurazan label.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Contains longer fatty acid chains and is used in similar applications
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is unique due to its fluorescent properties, which make it particularly valuable for visualizing and studying membrane dynamics. This sets it apart from other similar phospholipids that do not possess fluorescent labels .
Propiedades
Fórmula molecular |
C39H67N4O11P |
|---|---|
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C39H67N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-36(44)50-31-33(53-37(45)26-24-22-20-18-16-14-12-10-8-6-4-2)32-52-55(48,49)51-30-29-40-34-27-28-35(43(46)47)39-38(34)41-54-42-39/h27-28,33,40H,3-26,29-32H2,1-2H3,(H,48,49)/t33-/m1/s1 |
Clave InChI |
DDUUUCKXVHPVOB-MGBGTMOVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
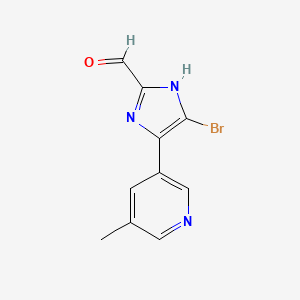
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
